molecular formula C22H21ClFN3OS B6516882 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899932-83-3

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516882
CAS No.: 899932-83-3
M. Wt: 429.9 g/mol
InChI Key: MFPZPZWAMIIRBF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 3-chloro-4-fluorophenyl group linked to a diazaspiro[4.4]nona-dienyl sulfanyl moiety. Similar N-substituted acetamides, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, have been studied for their structural resemblance to penicillin derivatives and coordination chemistry applications .

Synthetic routes for analogous acetamides often involve coupling halogenated anilines with acyl chlorides or thiol-containing intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, as demonstrated in related studies .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS/c1-14-4-6-15(7-5-14)20-21(27-22(26-20)10-2-3-11-22)29-13-19(28)25-16-8-9-18(24)17(23)12-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZPZWAMIIRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
  • Structural Difference : The 3,4-dichlorophenyl group replaces the 3-chloro-4-fluorophenyl moiety.
  • Implications: Chlorine’s higher lipophilicity compared to fluorine may reduce aqueous solubility but enhance membrane permeability. This substitution could also alter electronic effects, influencing receptor binding or metabolic stability. No direct bioactivity data are available in the provided evidence .
2.1.2 N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
  • Structural Difference : A phenyl group replaces the 4-methylphenyl substituent on the diazaspiro ring.
  • Reduced hydrophobicity might also impact pharmacokinetics .
2.1.3 N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structural Difference : A naphthalen-1-yl group substitutes the diazaspiro-sulfanyl moiety.
  • Implications : The planar naphthalene system could enhance π-π stacking interactions in crystal packing or target binding, as observed in its hydrogen-bond-stabilized crystal structure . This substitution likely increases molecular weight and rigidity compared to the spirocyclic analog.

Functional Analogues in Agrochemicals

Compounds like cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) share the N-aryl amide backbone but incorporate distinct heterocycles (tetrahydrofuran, trifluoromethylbenzene). These modifications are tailored to optimize fungicidal activity and environmental stability, suggesting that the diazaspiro ring in the target compound could similarly fine-tune bioactivity .

Comparative Data Table

Compound Name Key Substituents Molecular Formula (Inferred) Hypothetical Properties
Target Compound 3-Cl-4-F-C₆H₃, 4-Me-C₆H₄-diazaspiro C₂₄H₂₂ClFN₃OS Moderate lipophilicity, rigid conformation
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 3,4-Cl₂-C₆H₃, 4-Me-C₆H₄-diazaspiro C₂₄H₂₂Cl₂N₃OS Higher lipophilicity, potential metabolic stability
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide 3-Cl-4-F-C₆H₃, C₆H₅-diazaspiro C₂₃H₂₀ClFN₃OS Reduced steric bulk, improved solubility
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-C₆H₃, naphthalen-1-yl C₁₈H₁₃ClFNO Enhanced π-interactions, higher crystallinity

Research Findings and Gaps

  • Structural Insights : The diazaspiro ring’s conformation and sulfanyl group may facilitate unique intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) compared to naphthalene or simpler aryl systems .
  • Data Limitations: No direct comparative studies on bioactivity, solubility, or stability were found in the provided evidence. Experimental validation is needed to confirm these hypotheses.

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